molecular formula C9H11BrClN B2975540 3-(3-Bromophenyl)azetidine hydrochloride CAS No. 1203683-81-1

3-(3-Bromophenyl)azetidine hydrochloride

Cat. No. B2975540
CAS RN: 1203683-81-1
M. Wt: 248.55
InChI Key: NVZYTUNGTQYOOI-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)azetidine hydrochloride, also known as BPAH, is an organic compound with the chemical formula C9H11BrClN . It has a molecular weight of 248.55 . The compound is typically a white to yellow solid .


Synthesis Analysis

The synthesis of azetidines, including 3-(3-Bromophenyl)azetidine hydrochloride, has been a topic of research. A visible-light-mediated intermolecular aza Paternò–Büchi reaction has been reported, which utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . This approach allows for the synthesis of highly functionalized azetidines from readily available precursors .


Molecular Structure Analysis

The linear formula of 3-(3-Bromophenyl)azetidine hydrochloride is C9H11BrClN . The InChI code is 1S/C9H10BrN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H .


Physical And Chemical Properties Analysis

3-(3-Bromophenyl)azetidine hydrochloride is a white to yellow solid . It has a molecular weight of 248.55 and a linear formula of C9H11BrClN . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Building Blocks for Polyamines

Azetidines, including “3-(3-Bromophenyl)azetidine hydrochloride”, can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . This process can be controlled to produce polymers with various structures .

Antibacterial and Antimicrobial Coatings

The polymers resulting from the polymerization of azetidines can be used in the development of antibacterial and antimicrobial coatings . These coatings can be applied in various fields, such as healthcare and food packaging .

CO2 Adsorption

Azetidine-based polymers have shown potential in CO2 adsorption . This application is particularly relevant in the context of climate change and efforts to reduce greenhouse gas emissions .

Chelation and Materials Templating

Azetidine-based polymers can also be used in chelation and materials templating . This involves the formation of complex molecules that can bind to metal ions, which can be useful in various industrial processes .

Non-viral Gene Transfection

Another interesting application of azetidine-based polymers is in non-viral gene transfection . This involves the introduction of foreign DNA into cells, a process that is crucial in genetic engineering and gene therapy .

Synthesis of New [2+2] Cycloaddition Reactions

Azetidines have been used in the invention of new [2+2] cycloaddition reactions . This type of reaction is a fundamental process in organic chemistry, used in the synthesis of various complex organic compounds .

Applications of Metalated Azetidines

Metalated azetidines, which could potentially include “3-(3-Bromophenyl)azetidine hydrochloride”, have found applications in various areas of chemistry . This includes the synthesis of new compounds and the development of new chemical reactions .

Facile Opening with Carbon Nucleophiles

Azetidines can undergo facile opening with carbon nucleophiles . This reaction is useful in the synthesis of a wide range of organic compounds .

Safety and Hazards

The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

Future Directions

Azetidines, including 3-(3-Bromophenyl)azetidine hydrochloride, have seen increased prominence as saturated building blocks in the field of drug discovery . Future research may focus on developing efficient and robust methods for their synthesis . The potential of azetidines in peptidomimetic and nucleic acid chemistry is also considered remarkable .

properties

IUPAC Name

3-(3-bromophenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZYTUNGTQYOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)azetidine hydrochloride

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